molecular formula C6H7NO2S B1321803 Methyl 2-methylthiazole-5-carboxylate CAS No. 53233-90-2

Methyl 2-methylthiazole-5-carboxylate

Cat. No.: B1321803
CAS No.: 53233-90-2
M. Wt: 157.19 g/mol
InChI Key: WJPVCUYKYLWTPC-UHFFFAOYSA-N
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Description

Methyl 2-methylthiazole-5-carboxylate is a heterocyclic compound with the molecular formula C6H7NO2S and a molecular weight of 157.19 g/mol . It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methylthiazole-5-carboxylate can be synthesized through various methods. One common method involves the esterification of 2-methyl-1,3-thiazole-5-carboxylic acid with methanol in the presence of thionyl chloride . The reaction is typically carried out at low temperatures to control the exothermic nature of the process.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves a one-pot procedure. This method uses commercially available starting materials such as ethyl acetoacetate, N-bromosuccinimide, and thiourea or its derivatives . The reaction conditions are optimized to achieve high yields and purity, making the process efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylthiazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the thiazole ring and the ester functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the thiazole ring.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ester group, often using reagents like sodium hydride or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of methyl 2-methylthiazole-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby affecting biochemical reactions. The compound’s structure allows it to interact with proteins and other biomolecules, influencing their stability and function.

Comparison with Similar Compounds

Methyl 2-methylthiazole-5-carboxylate can be compared to other thiazole derivatives such as ethyl 2-amino-4-methylthiazole-5-carboxylate . While both compounds share a similar core structure, their functional groups and reactivity differ. This compound is unique due to its ester group, which imparts different chemical properties and applications.

List of Similar Compounds

Properties

IUPAC Name

methyl 2-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-7-3-5(10-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPVCUYKYLWTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10613660
Record name Methyl 2-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53233-90-2
Record name Methyl 2-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.0 g (14.6 mmol) methyl formylchloroacetate (A. Gangjee, A. Vidwans, E. Elzein, et. Al. J. Med. Chem. 2001, 44, 1993-2003), and 1.6 g (21.3 mmol) thioacetamide were dissolved in 10 ml water, heated, and reacted at 95° C. for 5 hr. The reaction product was extracted with ethyl acetate for 3 times, the ethyl acetate phases were combined, washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, concentrated, and separated by a column chromatography to obtain 1.0 g methyl 2-methylthiazol-5-carboxylate (yield 43%), 1H NMR (CDCl3) 2.76 (3H, s), 3.89 (3H, s), 8.25 (1H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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